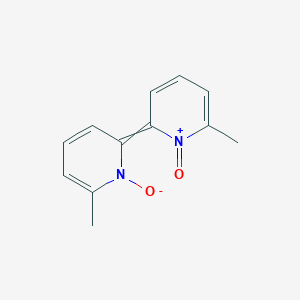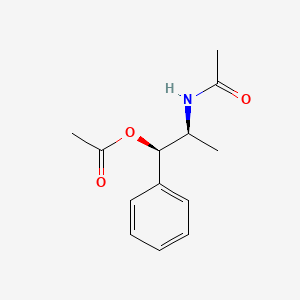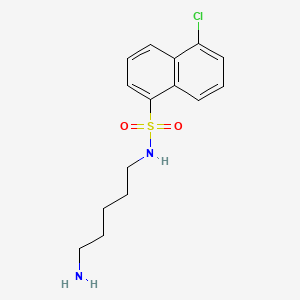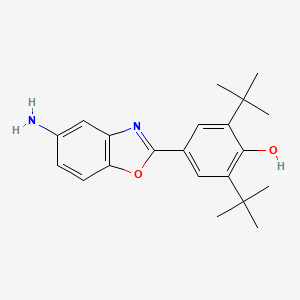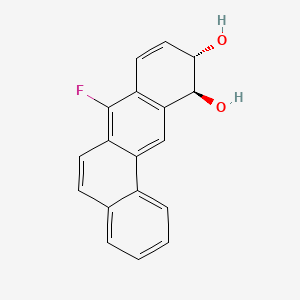
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benz(a)anthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- typically involves the fluorination of benz(a)anthracene followed by dihydroxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions. The dihydroxylation step can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and dihydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying reaction mechanisms involving fluorinated aromatic compounds.
Biology
In biological research, Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is studied for its potential interactions with biological macromolecules, such as DNA and proteins, and its effects on cellular processes.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl-, trans-
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-, dibenzoate, trans-
- Benz(a)anthracene-7,12-dione
Uniqueness
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications, such as drug development and material science.
Properties
CAS No. |
82846-09-1 |
|---|---|
Molecular Formula |
C18H13FO2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(10S,11S)-7-fluoro-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-12-6-5-10-3-1-2-4-11(10)14(12)9-15-13(17)7-8-16(20)18(15)21/h1-9,16,18,20-21H/t16-,18-/m0/s1 |
InChI Key |
GUEOEIUUVZOHHZ-WMZOPIPTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)[C@@H]([C@H](C=C4)O)O)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C(C=C4)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


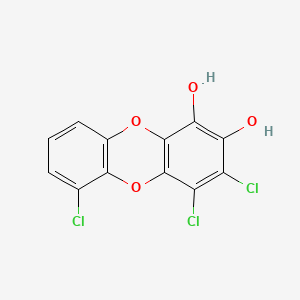

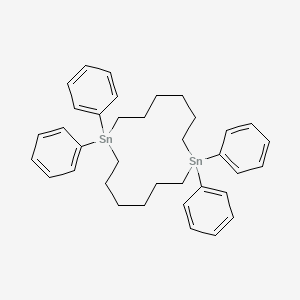
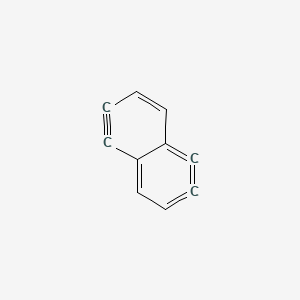
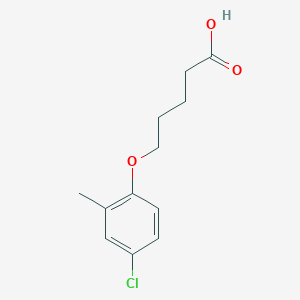
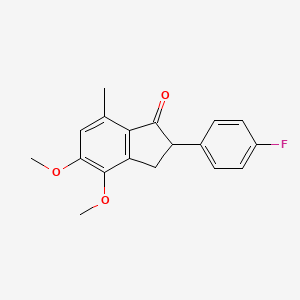
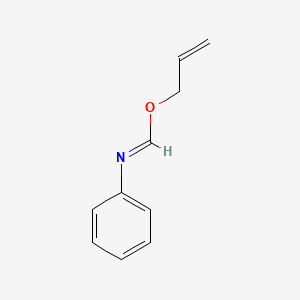
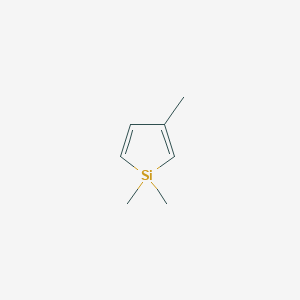
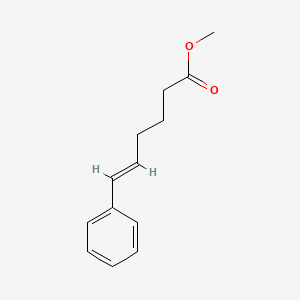
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
